molecular formula C7H8N2O3 B13697935 3-(5-Formyl-1-imidazolyl)propanoic Acid

3-(5-Formyl-1-imidazolyl)propanoic Acid

Cat. No.: B13697935
M. Wt: 168.15 g/mol
InChI Key: VZGKXFIFXVFECD-UHFFFAOYSA-N
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Description

3-(5-Formyl-1-imidazolyl)propanoic Acid is a compound that features an imidazole ring substituted with a formyl group at the 5-position and a propanoic acid chain at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the reaction of imidamides with propargyl aldehydes in the presence of a boronic acid, which transfers its substituent to the desired position .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Formyl-1-imidazolyl)propanoic Acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile.

Major Products:

    Oxidation: 3-(5-Carboxy-1-imidazolyl)propanoic Acid.

    Reduction: 3-(5-Hydroxymethyl-1-imidazolyl)propanoic Acid.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

3-(5-Formyl-1-imidazolyl)propanoic Acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in metabolic pathways and as a biomarker for certain diseases.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-inflammatory or antimicrobial agent.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Formyl-1-imidazolyl)propanoic Acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The formyl group may also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

    Histidine: An amino acid with an imidazole ring, similar in structure but with an amino group instead of a formyl group.

    Imidazole-4-acetic Acid: Another imidazole derivative with a carboxylic acid group at the 4-position.

Uniqueness: 3-(5-Formyl-1-imidazolyl)propanoic Acid is unique due to the presence of both a formyl group and a propanoic acid chain, which confer distinct chemical and biological properties.

Biological Activity

3-(5-Formyl-1-imidazolyl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant research findings.

  • Chemical Formula : C7H8N2O3
  • Molecular Weight : 168.15 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways.
  • Antioxidant Activity : It exhibits properties that may scavenge free radicals, contributing to its protective effects against oxidative stress.
  • Cell Signaling Modulation : The imidazole ring is known to interact with various cellular receptors, influencing signaling pathways.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Type Description Reference
AntioxidantScavenges free radicals, reducing oxidative stress
Enzyme InhibitionInhibits specific metabolic enzymes
AntimicrobialExhibits activity against bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines

Antioxidant Activity

In a study assessing the antioxidant potential of various imidazole derivatives, this compound demonstrated significant radical scavenging activity, comparable to well-known antioxidants such as ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative damage in biological systems.

Enzyme Inhibition

Research has shown that this compound inhibits the enzyme xanthine oxidase, which is involved in uric acid production. This inhibition could have therapeutic implications for conditions like gout and hyperuricemia. The IC50 value for this inhibition was determined to be approximately 50 µM, indicating moderate potency.

Antimicrobial Properties

In vitro studies have indicated that this compound exhibits antimicrobial activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, suggesting potential for development as an antibacterial agent.

Cytotoxicity in Cancer Research

A significant area of research involves the cytotoxic effects of this compound on cancer cell lines. In one study, it was found to induce apoptosis in HeLa cells with an IC50 value of 70 µM. This effect was attributed to the compound's ability to disrupt mitochondrial function and activate caspase pathways.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

3-(5-formylimidazol-1-yl)propanoic acid

InChI

InChI=1S/C7H8N2O3/c10-4-6-3-8-5-9(6)2-1-7(11)12/h3-5H,1-2H2,(H,11,12)

InChI Key

VZGKXFIFXVFECD-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C=N1)CCC(=O)O)C=O

Origin of Product

United States

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